molecular formula C18H21ClN2O4S2 B4996932 N-{2-[(4-CHLOROPHENYL)SULFANYL]ETHYL}-2-[N-(2-METHOXYPHENYL)METHANESULFONAMIDO]ACETAMIDE

N-{2-[(4-CHLOROPHENYL)SULFANYL]ETHYL}-2-[N-(2-METHOXYPHENYL)METHANESULFONAMIDO]ACETAMIDE

Cat. No.: B4996932
M. Wt: 429.0 g/mol
InChI Key: GQORGFQQLWXJCN-UHFFFAOYSA-N
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Description

N-{2-[(4-CHLOROPHENYL)SULFANYL]ETHYL}-2-[N-(2-METHOXYPHENYL)METHANESULFONAMIDO]ACETAMIDE is a complex organic compound characterized by its unique chemical structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its structure includes a chlorophenyl group, a sulfanyl group, and a methanesulfonamido group, which contribute to its distinctive chemical properties.

Preparation Methods

The synthesis of N-{2-[(4-CHLOROPHENYL)SULFANYL]ETHYL}-2-[N-(2-METHOXYPHENYL)METHANESULFONAMIDO]ACETAMIDE involves multiple steps, each requiring specific reaction conditions. The synthetic route typically begins with the preparation of the intermediate compounds, which are then subjected to various chemical reactions to form the final product. Industrial production methods may involve optimizing these reactions to increase yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

N-{2-[(4-CHLOROPHENYL)SULFANYL]ETHYL}-2-[N-(2-METHOXYPHENYL)METHANESULFONAMIDO]ACETAMIDE undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a reagent in various organic synthesis reactions. In biology, it may be studied for its potential effects on biological systems, including its interactions with proteins and other biomolecules. In medicine, researchers are exploring its potential therapeutic applications, such as its ability to modulate specific biological pathways .

Mechanism of Action

The mechanism of action of N-{2-[(4-CHLOROPHENYL)SULFANYL]ETHYL}-2-[N-(2-METHOXYPHENYL)METHANESULFONAMIDO]ACETAMIDE involves its interaction with molecular targets within biological systems. These interactions can lead to the modulation of specific pathways, resulting in various biological effects. The exact molecular targets and pathways involved depend on the specific context in which the compound is used .

Comparison with Similar Compounds

N-{2-[(4-CHLOROPHENYL)SULFANYL]ETHYL}-2-[N-(2-METHOXYPHENYL)METHANESULFONAMIDO]ACETAMIDE can be compared with other similar compounds, such as N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-N,N-diethylamine and N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-N,N-dimethylmethanamine.

Properties

IUPAC Name

N-[2-(4-chlorophenyl)sulfanylethyl]-2-(2-methoxy-N-methylsulfonylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN2O4S2/c1-25-17-6-4-3-5-16(17)21(27(2,23)24)13-18(22)20-11-12-26-15-9-7-14(19)8-10-15/h3-10H,11-13H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQORGFQQLWXJCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N(CC(=O)NCCSC2=CC=C(C=C2)Cl)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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